molecular formula C30H32N6O6S2 B2812561 N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide CAS No. 309968-39-6

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide

Cat. No. B2812561
CAS RN: 309968-39-6
M. Wt: 636.74
InChI Key: DLPYMSJGAUMAFN-UHFFFAOYSA-N
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Description

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C30H32N6O6S2 and its molecular weight is 636.74. The purity is usually 95%.
BenchChem offers high-quality N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Synthesis Techniques

Research on related compounds demonstrates advancements in crystal structure analysis and synthesis techniques, contributing to the understanding of their molecular frameworks and properties. For instance, studies on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have highlighted methods for characterizing these compounds through spectral studies and crystallography, providing insights into their intermolecular interactions and potential for biological activities (Subbulakshmi N. Karanth et al., 2019).

Biological Applications

The synthesis and evaluation of novel 1,2,4-triazole derivatives have shown their potential for antibacterial and antifungal activities. These findings are crucial for understanding how such compounds can be utilized in developing new antimicrobial agents (Yatin J. Mange et al., 2013).

Enzymatic and Metabolic Studies

Investigations into the metabolic pathways of related compounds, such as Lu AA21004, reveal the roles of various cytochrome P450 enzymes in their oxidative metabolism. Such studies are essential for drug development, offering insights into how these compounds are processed in the human body and their potential therapeutic applications (Mette G. Hvenegaard et al., 2012).

Anticancer Activity

Research into sulfonamide derivatives carrying biologically active moieties has explored their potential as VEGFR-2 inhibitors, demonstrating promising anticancer activity. These findings underscore the relevance of such compounds in cancer therapy, highlighting their potential in targeting specific cancer cell lines (M. Ghorab et al., 2016).

Tautomerism and Molecular Docking

Studies on sulfonamide-1,2,4-triazine derivatives have provided valuable information on sulfonamide-sulfonimide tautomerism, utilizing molecular docking to understand their interactions at the molecular level. Such research is vital for drug design, offering insights into the structural preferences and binding modes of these compounds (D. Branowska et al., 2022).

properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N6O6S2/c1-34(2)44(39,40)23-12-9-21(10-13-23)29(38)31-18-27-32-33-30(36(27)25-17-22(41-3)11-14-26(25)42-4)43-19-28(37)35-16-15-20-7-5-6-8-24(20)35/h5-14,17H,15-16,18-19H2,1-4H3,(H,31,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPYMSJGAUMAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide

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